2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde
CAS No.: 946707-17-1
Cat. No.: VC21107798
Molecular Formula: C11H7FN2O
Molecular Weight: 202.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946707-17-1 |
---|---|
Molecular Formula | C11H7FN2O |
Molecular Weight | 202.18 g/mol |
IUPAC Name | 2-(2-fluorophenyl)pyrimidine-5-carbaldehyde |
Standard InChI | InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11-13-5-8(7-15)6-14-11/h1-7H |
Standard InChI Key | SBKCPJUYLLRHTH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC=C(C=N2)C=O)F |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC=C(C=N2)C=O)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde is an organic compound with specific identifying information that enables precise recognition in chemical databases and literature. The compound is characterized by a pyrimidine ring that serves as the core structure, with strategic substitutions that influence its reactivity and potential biological interactions. The presence of the fluorine atom, in particular, is known to enhance pharmacological properties through improved metabolic stability and binding affinity.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Number | 946707-17-1 |
Molecular Formula | C₁₁H₇FN₂O |
Molecular Weight | 202.18 g/mol |
IUPAC Name | 2-(2-fluorophenyl)pyrimidine-5-carbaldehyde |
PubChem Compound ID | 17606349 |
MDL Number | MFCD09743685 |
Structural Representation
Table 2: Structural Descriptors
Descriptor | Value |
---|---|
Standard InChI | InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11-13-5-8(7-15)6-14-11/h1-7H |
Standard InChIKey | SBKCPJUYLLRHTH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC=C(C=N2)C=O)F |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC=C(C=N2)C=O)F |
Physical and Chemical Properties
Physical Characteristics
2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde exists as a solid at room temperature with specific physical properties that are important for handling, storage, and application in chemical synthesis. The compound's melting point, solubility profiles, and stability characteristics are essential considerations for researchers working with this compound in various experimental contexts. These properties significantly influence its utility in synthetic chemistry protocols and formulation development.
Chemical Reactivity
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde typically employs multi-step procedures that begin with readily available starting materials. These methods often involve controlled reaction conditions to ensure selective functionalization and high yields. Common synthetic strategies include coupling reactions, condensation processes, and regioselective formylation techniques. The selection of specific reagents and conditions is crucial for achieving optimal yields and minimizing the formation of unwanted byproducts.
Specific Synthetic Routes
Structural Comparisons with Related Compounds
Comparison with Similar Pyrimidine Derivatives
2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde shares structural similarities with other pyrimidine derivatives, but distinct differences in substitution patterns result in unique chemical and biological profiles. When compared to related compounds such as 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde, the presence of a single fluorine atom in the ortho position of the phenyl ring versus a trifluoromethyl group at the 2-position of the pyrimidine creates significant differences in electronic distribution and three-dimensional conformation.
Table 3: Comparison with Related Pyrimidine Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde | C₁₁H₇FN₂O | 202.18 g/mol | 2-Fluorophenyl at position 2 |
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | C₆H₃F₃N₂O | 176.10 g/mol | Trifluoromethyl at position 2 |
2-(Pyrimidin-4-yl)-1,3-thiazole-5-carbaldehyde | C₈H₅N₃OS | 206.03 g/mol | Contains thiazole ring instead of phenyl |
Structure-Activity Relationship Analysis
Structure-activity relationship (SAR) studies involving 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde have revealed important correlations between specific structural elements and observed biological activities. The position and nature of substituents on both the pyrimidine ring and the phenyl ring significantly influence interaction with biological targets and subsequent pharmacological effects. The aldehyde group at the 5-position of the pyrimidine ring serves as a versatile handle for further derivatization, enabling the creation of diverse compound libraries for screening and optimization purposes.
Applications in Medicinal Chemistry and Drug Development
Role as a Synthetic Intermediate
2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde serves as a valuable synthetic intermediate in the preparation of more complex molecules with potential therapeutic applications. The aldehyde functional group provides a reactive site for various transformations, including reductive amination, Wittig reactions, and aldol condensations, facilitating the generation of diverse chemical entities for biological evaluation. The fluorinated pyrimidine scaffold represents a privileged structure in medicinal chemistry, with numerous examples of related compounds demonstrating significant pharmacological activities.
Analytical Methods and Characterization Techniques
Spectroscopic Analysis
Various spectroscopic techniques are employed for the identification and characterization of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the structural arrangement and bonding patterns within the molecule. Infrared (IR) spectroscopy enables the identification of functional groups, with the aldehyde carbonyl stretch typically observed at characteristic frequencies. Mass spectrometry provides valuable data regarding the molecular weight and fragmentation patterns, confirming the compound's identity and purity.
Chromatographic Methods
Chromatographic techniques are essential for the purification and analysis of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry, enables sensitive detection and quantification of the compound in various matrices. Thin-layer chromatography (TLC) serves as a rapid method for monitoring reaction progress and preliminary purity assessment. The development of suitable chromatographic conditions is critical for achieving adequate separation and reliable analytical results.
Supplier | Product Number | Purity | Package Sizes | Approximate Price (USD) |
---|---|---|---|---|
ChemUniverse | P81451 | 95% | 50 mg, 250 mg | $59.00 - $224.00 |
VulcanChem | VC21107798 | Not specified | Various | Not specified |
Research Usage Patterns
The application of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde in research settings spans multiple disciplines, including medicinal chemistry, organic synthesis, and drug discovery. The compound's utility as a building block in the development of potentially bioactive molecules drives its inclusion in diverse research projects. Documentation of its usage in published literature reflects its value in the creation of compound libraries for screening against various biological targets and for structure-activity relationship studies.
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